molecular formula C16H17Cl2NO2 B1463632 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline CAS No. 1040688-87-6

3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Cat. No.: B1463632
CAS No.: 1040688-87-6
M. Wt: 326.2 g/mol
InChI Key: IWFMYBNCIWHDOV-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is a useful research compound. Its molecular formula is C16H17Cl2NO2 and its molecular weight is 326.2 g/mol. The purity is usually 95%.
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Biological Activity

3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is an organic compound notable for its diverse biological activities and potential applications in pharmacology and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H17Cl2NO2C_{16}H_{17}Cl_2NO_2 and features a dichlorobenzene ring along with a propyl chain substituted with a methoxyphenoxy group. This unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H17Cl2NO2C_{16}H_{17}Cl_2NO_2
Molecular Weight326.22 g/mol
Functional GroupsAniline, Ether
Chlorine Substituents3,4-Dichloro

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit certain enzymatic activities, which is crucial for its potential therapeutic applications.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, suggesting potential use in drug development.
  • Protein Binding : Its structural features allow it to bind effectively to proteins, altering their function and potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
  • Environmental Toxicity : Studies have assessed its impact on aquatic organisms, indicating significant effects on growth and survival rates.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis at IC50 values ranging from 5 to 15 µM. This suggests a potential role in cancer therapy.

Study 3: Environmental Impact

A mesocosm study assessed the effects of the compound on freshwater macroinvertebrates such as Gammarus pulex and Chironomus riparius. The no-observed-effect concentrations (NOECs) were determined to be 0.08 mg/L for G. pulex and 0.76 mg/L for C. riparius, highlighting concerns regarding its ecological impact .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of the compound:

Study FocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains
CytotoxicityInduced apoptosis in cancer cell lines (IC50: 5-15 µM)
Environmental ToxicityNOECs: 0.08 mg/L (G. pulex), 0.76 mg/L (C. riparius)

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-11(21-14-6-4-13(20-2)5-7-14)10-19-12-3-8-15(17)16(18)9-12/h3-9,11,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFMYBNCIWHDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.